molecular formula C30H30N2O8 B2816276 N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866865-98-7

N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2816276
CAS RN: 866865-98-7
M. Wt: 546.576
InChI Key: DGTDBMIYXXLVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C30H30N2O8 and its molecular weight is 546.576. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

One line of research focuses on the synthesis and evaluation of compounds for their analgesic and anti-inflammatory activities. For instance, the study by Yusov et al. (2019) describes the synthesis of enaminoamides and their hydrochlorides, demonstrating significant analgesic effects comparable to known analgesics like sodium metamizole and displaying anti-inflammatory effects in models used for evaluation (Yusov et al., 2019). This indicates a potential interest in the development of novel therapeutic agents based on similar structural frameworks.

Structural Aspects and Properties

Research into the structural aspects and properties of compounds containing isoquinoline derivatives or related heterocyclic frameworks has been conducted. Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline salts with mineral acids and showing variations in fluorescence properties upon different treatments, indicating their potential utility in material science and sensor applications (Karmakar et al., 2007).

Antitumor Activities

Another area of interest is the design and synthesis of compounds with potential antitumor activities. Al-Suwaidan et al. (2016) reported on a series of 3-benzyl-substituted-4(3H)-quinazolinones, highlighting compounds with broad-spectrum antitumor activity. This work emphasizes the importance of structural modifications to enhance biological activities and suggests the relevance of exploring similar compounds for anticancer research (Al-Suwaidan et al., 2016).

Molecular Docking and Antimicrobial Activities

The synthesis and biological evaluation of new derivatives for their antimicrobial and anticancer activities, accompanied by molecular docking studies, represent another significant area of investigation. Mehta et al. (2019) synthesized a series of acetamide derivatives, assessing their antimicrobial and anticancer properties. Such studies contribute to understanding the interaction mechanisms of these compounds with biological targets and their potential as leads for drug development (Mehta et al., 2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O8/c1-6-40-19-9-7-18(8-10-19)29(34)22-16-32(24-15-27(39-5)26(38-4)14-21(24)30(22)35)17-28(33)31-23-13-20(36-2)11-12-25(23)37-3/h7-16H,6,17H2,1-5H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTDBMIYXXLVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.